BC-11 hydrobromide vs. Amiloride: Superior Selectivity Profile with Reduced Off-Target Confounding
Unlike the commonly used uPA inhibitor amiloride, which is a known potent inhibitor of the epithelial sodium channel (ENaC) and the Na+/H+ exchanger (NHE1), BC-11 hydrobromide is a selective uPA inhibitor. BC-11 hydrobromide exhibits an IC50 of 8.2 μM for uPA and shows no activity against a panel of 8 related serine proteases, including tPA and plasmin . In contrast, amiloride's primary pharmacology is as an ENaC blocker (IC50 ~0.1-0.5 μM) and it also inhibits NHE1, introducing significant experimental noise in models of cell migration and proliferation . This lack of selectivity in amiloride necessitates the use of BC-11 hydrobromide for experiments requiring specific interrogation of the uPA pathway without confounding ion transport effects.
| Evidence Dimension | Target Selectivity Profile |
|---|---|
| Target Compound Data | uPA IC50 = 8.2 μM; No activity on 8 related enzymes (including tPA, plasmin) |
| Comparator Or Baseline | Amiloride: uPA IC50 ≈ 11 μM; Primary target: ENaC (IC50 = 0.1-0.5 μM); Secondary target: NHE1 |
| Quantified Difference | BC-11 hydrobromide is selective for uPA, whereas amiloride is a potent ENaC/NHE1 inhibitor with only ancillary uPA activity. |
| Conditions | In vitro enzymatic assays and selectivity panels. |
Why This Matters
Procurement of BC-11 hydrobromide is essential to specifically attribute biological effects to uPA inhibition, avoiding the off-target ion channel and transporter modulation caused by amiloride.
